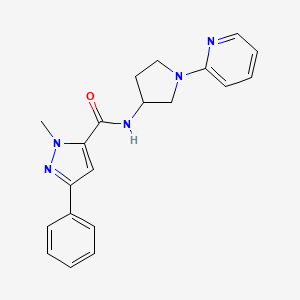

1-methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a phenyl group, and at the 5-position with a carboxamide linker. The carboxamide nitrogen is attached to a pyrrolidine ring further substituted with a pyridin-2-yl group. Its molecular formula is C₁₉H₂₀N₅O, with a molecular weight of 327.22 g/mol (calculated from ). The pyrrolidine-pyridine moiety may enhance binding to biological targets, such as T-type calcium channels, as suggested by its structural similarity to inhibitors described in .

Properties

IUPAC Name |

2-methyl-5-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c1-24-18(13-17(23-24)15-7-3-2-4-8-15)20(26)22-16-10-12-25(14-16)19-9-5-6-11-21-19/h2-9,11,13,16H,10,12,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDWQZMCAFYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring along with various functional groups that suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by:

- Molecular Formula : C20H21N5O

- Molecular Weight : 347.422 g/mol

- Functional Groups : Pyrazole, carboxamide, pyridine, and pyrrolidine moieties contributing to its biological activity.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities associated with this compound are summarized below:

Antimicrobial Activity

- Mechanism : The compound's structure allows it to interact with microbial targets, inhibiting their growth.

- Case Study : A study demonstrated that derivatives similar to this compound showed significant antifungal activity against Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .

Anti-inflammatory Activity

- Mechanism : The presence of the pyrazole ring is often linked to anti-inflammatory properties through inhibition of inflammatory mediators.

- Case Study : Research on related compounds indicated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .

Neuroprotective Effects

- Mechanism : Some studies suggest that compounds with similar structures may act as monoamine oxidase (MAO) inhibitors, which can have neuroprotective effects.

- Case Study : A series of pyrazole derivatives were synthesized and tested for MAO-B inhibition, showing promising results in neuroprotection against oxidative stress .

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds compared to this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methyl(phenyl)-3-trifluoromethyl-pyrazole | Structure | Antifungal activity against phytopathogenic fungi |

| N-(substituted pyridinyl)-1-methyl(phenyl)-pyrazole | Structure | Moderate antifungal activity |

| 5-Pyridazinone derivatives | Structure | Antimicrobial properties |

| 4-Aminopyridine derivatives | Structure | Neuroprotective effects |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Inhibition of enzymes such as MAO-B contributes to its neuroprotective effects.

- Interaction with Receptors : Potential binding to neurotransmitter receptors can modulate neurological functions.

Scientific Research Applications

Structure and Characteristics

The compound features a pyrazole core, which is known for its diverse biological activities. Its structure includes:

- A methyl group at the 1-position of the pyrazole ring.

- A phenyl substituent at the 3-position.

- An N-(1-(pyridin-2-yl)pyrrolidin-3-yl) moiety at the 5-position.

Molecular Weight

The molecular weight of this compound is approximately 318.41 g/mol, which influences its pharmacokinetic properties such as solubility and permeability.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an antiviral agent . Research indicates that derivatives of pyrazole compounds exhibit significant activity against various viral infections, including those caused by coronaviruses like SARS-CoV-2. For instance, structure-activity relationship studies have shown that modifications to the pyrazole structure can enhance antiviral potency and selectivity .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 1-Methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide | Antiviral | |

| Other Pyrazole Derivative A | Antiviral | |

| Other Pyrazole Derivative B | Anticancer |

Anticancer Research

Several studies have highlighted the anticancer properties of pyrazole derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting its potential as a lead compound in cancer therapy .

Neurological Applications

Research indicates that compounds with similar structures may exhibit neuroprotective effects. The pyrrolidine component is particularly interesting due to its role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies play a crucial role in optimizing the efficacy of this compound. By systematically modifying functional groups on the pyrazole ring and assessing their biological activity, researchers can identify more potent analogs. This approach has been pivotal in developing targeted therapies for various diseases .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including the compound , were screened for their ability to inhibit SARS-CoV-2 replication. The results indicated that specific modifications to the pyrazole structure significantly enhanced antiviral activity, leading to the identification of promising candidates for further development .

Case Study 2: Cancer Cell Line Inhibition

Another research effort focused on assessing the antiproliferative effects of pyrazole derivatives on human cancer cell lines (HepG2). The study found that certain modifications increased cytotoxicity against liver cancer cells, providing a foundation for future drug development targeting similar malignancies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

Key Observations:

Substituent Effects on Activity :

- The pyrrolidine-pyridine group in the target compound may improve CNS penetration compared to bulkier substituents (e.g., berotralstat’s cyclopropylmethyl group) .

- Chlorantraniliprole ’s bromine and chloropyridyl groups are critical for insecticidal activity, highlighting the role of halogenation in target selectivity .

- Ethoxyphenyl substitution () correlates with anticoagulant effects, possibly due to enhanced hydrophobicity .

Molecular Weight and Solubility :

Structure-Activity Relationship (SAR) Insights

- Pyrrolidine vs. Piperidine: Piperidine-containing analogues (e.g., SR-144528 in ) show cannabinoid receptor antagonism, suggesting the pyrrolidine ring in the target compound may favor different targets .

- Aromatic Substitutions : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding (berotralstat: CF₃; ), while methoxy groups () improve metabolic stability .

Q & A

Q. What computational models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Answer :

- In silico tools : Use SwissADME for solubility/logP predictions and ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk) .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to anticipate drug-drug interactions .

- Physiologically-based pharmacokinetic (PBPK) modeling : Simulate human plasma concentration curves based on preclinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.